Structural and Physicochemical Distinction from N-(2-Iodophenyl)-N-methylmethacrylamide
N-(2-iodophenyl)-N-methylbut-2-enamide is distinguished from the closely related N-(2-iodophenyl)-N-methylmethacrylamide by a computed LogP difference of 0.41 units, directly impacting its partition coefficient and potential membrane permeability. This arises from substituting the α-methyl group of the methacrylamide with a hydrogen atom on the but-2-enamide scaffold .
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.83010 |
| Comparator Or Baseline | N-(2-iodophenyl)-N-methylmethacrylamide (LogP: 3.24, predicted) |
| Quantified Difference | ΔLogP ≈ -0.41 units |
| Conditions | Computed using standard algorithms on ChemSrc database entries. |
Why This Matters
A lower LogP suggests superior aqueous solubility and a distinct pharmacokinetic profile if used in biological assays, guiding selection for libraries requiring balanced hydrophilic-lipophilic properties.
